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Compound of Interest

Compound Name: Lamivudine, (+/-)-trans-

CAS No.: 131086-22-1

Cat. No.: B1674445

Get Quote

Introduction & Scientific Context
Lamivudine (commonly known as 3TC) is a potent nucleoside reverse transcriptase inhibitor

(NRTI) utilized globally in the treatment of HIV and Hepatitis B[1]. Chemically, the active

pharmaceutical ingredient (API) is the (-)-enantiomer of the cis isomer of 2',3'-dideoxy-3'-

thiacytidine[1]. However, during its chemical synthesis, the formation of the (+/-)-trans-

Lamivudine diastereomer—formally designated in pharmacopeias as Lamivudine EP Impurity B

—is an unavoidable byproduct[2].

Because the cis and trans isomers are diastereomers rather than enantiomers, they exhibit

distinct physicochemical properties[3]. Exploiting their differential solubility in polar aprotic

solvents like Dimethyl Sulfoxide (DMSO) and polar protic solvents like water is a critical

strategy for both analytical standard preparation and bulk process purification[3].

Physicochemical Properties & Solubility Data
The stereochemical orientation of the hydroxymethyl group at the C5 position of the 1,3-

oxathiolane ring dictates the molecule's crystal lattice packing and its capacity for
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intermolecular hydrogen bonding[4]. The quantitative solubility data for both isomers is

summarized below to guide solvent selection.

Property (-)-cis-Lamivudine (API)
(+/-)-trans-Lamivudine
(Impurity B)

Stereochemistry (2R, 5S) (2R, 5R) & (2S, 5S)

Aqueous Solubility ~70 mg/mL (Freely soluble)[5] Slightly soluble[6]

DMSO Solubility ≥ 50 mg/mL[7] Soluble[6]

Methanol Solubility Sparingly soluble[8] Soluble[9]

Mechanistic Insights: The Causality of Solubility
Differences
Why does (+/-)-trans-Lamivudine exhibit lower aqueous solubility than its cis counterpart? The

causality lies in the spatial geometry of the 1,3-oxathiolane ring. In the trans configuration, the

bulky cytosine base and the hydroxymethyl group are positioned on opposite faces of the

ring[6]. This pseudo-equatorial/axial arrangement leads to a highly rigid, tightly packed crystal

lattice driven by strong intermolecular hydrogen bonding between the cytosine amine and the

hydroxyl group of adjacent molecules. The thermodynamic penalty required to break this dense

crystal lattice in a polar protic solvent (water) is significantly higher for the trans-isomer than for

the cis-isomer[4].

Conversely, in DMSO (a polar aprotic solvent), the strong hydrogen-bond accepting capability

of the sulfoxide oxygen effectively disrupts these intermolecular networks. This solvent-solute

interaction overrides the lattice energy, rendering both the cis and trans isomers highly soluble

in DMSO[7][9].

Experimental Protocols
Protocol A: Preparation of (+/-)-trans-Lamivudine
Analytical Stock Solutions
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Since (+/-)-trans-Lamivudine is only slightly soluble in water[6], DMSO is the mandatory solvent

of choice for preparing concentrated analytical standards for HPLC/LC-MS impurity profiling[9].

Step-by-Step Methodology:

Weighing: Accurately weigh 10.0 mg of (+/-)-trans-Lamivudine reference standard using a

calibrated microbalance.

Transfer: Transfer the powder to a 1.5 mL amber glass vial.

Dissolution: Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

Agitation: Vortex the suspension vigorously for 60 seconds at room temperature.

Self-Validation Check: Hold the vial against a high-contrast black background under a bright

light. The solution must be optically clear. The presence of the Tyndall effect (light scattering)

indicates incomplete dissolution of micro-crystals. If observed, sonicate the vial in a water

bath at 25°C for 5 minutes.

Storage: Store the resulting 10 mg/mL stock solution at -20°C.

Causality: DMSO is highly hygroscopic. Using anhydrous DMSO and amber vials prevents

moisture-induced hydrolysis and UV-catalyzed degradation of the oxathiolane ring. Under

these conditions, Lamivudine solutions remain stable at -20°C for up to one month[1].

Protocol B: Diastereomeric Separation via Differential
Solubility
Simple aqueous/organic crystallization is challenging due to overlapping solubility curves[3].

However, fractional crystallization utilizing controlled cooling can successfully enrich the trans-

isomer from a crude synthetic mixture[3].

Step-by-Step Methodology:

Suspension: Suspend 10 g of the crude cis/trans Lamivudine mixture in 50 mL of a selected

solvent system (e.g., Dichloromethane or a Methanol/Water gradient)[3].
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Heating: Heat the suspension to 60-65°C under continuous stirring (400 RPM) until a clear

solution is achieved[3].

Controlled Cooling: Initiate a controlled cooling ramp at a rate of 5°C/hour down to 20°C.

Causality: Rapid cooling causes uncontrolled supersaturation, leading to the co-

precipitation (crashing out) of both diastereomers. A slow, controlled cooling ramp ensures

that only the thermodynamically stable, less soluble trans-isomer reaches its nucleation

threshold, allowing it to form pure crystals while the cis-isomer remains solvated[3].

Filtration: Filter the resulting crystals under vacuum. Wash the filter cake with 5 mL of ice-

cold solvent.

Self-Validation Check: Analyze an aliquot of the filter cake via HPLC using a chiral stationary

phase. The resolution between the cis and trans peaks must be ≥ 1.5[5]. If the trans purity is

below 95%, perform a secondary recrystallization.

Workflow Visualization
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Workflow for solubility-based separation of cis/trans Lamivudine diastereomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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